molecular formula C11H14ClN B1428009 [1-(2-Chlorophenyl)cyclobutyl]methanamine CAS No. 1227418-18-9

[1-(2-Chlorophenyl)cyclobutyl]methanamine

Cat. No.: B1428009
CAS No.: 1227418-18-9
M. Wt: 195.69 g/mol
InChI Key: KNKTVPIXEOLSNL-UHFFFAOYSA-N
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Description

[1-(2-Chlorophenyl)cyclobutyl]methanamine (CAS 1227418-18-9) is a high-purity organic compound supplied with a minimum purity of 95% . This chemical features a cyclobutane ring, a structural motif of growing importance in medicinal chemistry, particularly in the development of therapeutics for areas including oncology, neurology, and infectious diseases . The molecular formula is C11H14ClN, and it has a molecular weight of 195.69 g/mol . Its structure, which consists of a cyclobutyl ring linked to a 2-chlorophenyl group via a methanamine bridge, places it within a class of alkylamine compounds that have demonstrated significant pharmacological interest. Research into structurally similar cyclobutylalkylamines, such as the withdrawn obesity drug sibutramine (which features a 4-chlorophenyl isomer), has shown activity as serotonin and norepinephrine reuptake inhibitors, highlighting the potential of this chemical class in central nervous system (CNS) and metabolic disorder research . As a building block, this compound offers researchers a versatile intermediate for the synthesis of more complex molecules, exploration of structure-activity relationships (SAR), and the development of novel bioactive compounds . This product is intended For R&D Use Only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions; consult the Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

[1-(2-chlorophenyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKTVPIXEOLSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Formation via Grignard and Reduction Reactions

Research findings indicate that tandem Grignard reactions followed by reduction steps are central to synthesizing cyclobutane derivatives with substituents on the ring:

  • Step A: Formation of 1-(4-chlorophenyl)cyclobutanecarbonitrile via Grignard addition to suitable precursors, such as 4-chlorobenzyl cyanide, followed by cyclization.
  • Step B: Conversion of nitrile to amine via catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄).

This route is exemplified in the synthesis of sibutramine, where the key intermediate, 1-(4-chlorophenyl)cyclobutyl)carbonitrile, is prepared through Grignard addition to a cyclobutane precursor, then reduced to the corresponding amine.

Reductive Amination

The final step involves converting nitrile or imine intermediates into the target amine through reductive amination:

  • Reagents: Formaldehyde, formic acid, or other aldehyde sources.
  • Conditions: Heating at 85–95°C with excess formaldehyde, followed by acid workup and purification.

This method is detailed in patents describing the synthesis of sibutramine, where formaldehyde is used to methylate the amine, followed by purification steps to isolate the hydrochloride salt.

Specific Synthesis Route from Patent Literature

Patent US6894189B2 describes an improved synthesis involving:

  • Reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane to produce 1-(4-chlorophenyl)-1-cyclobutyl cyanide.
  • Conversion of this cyanide to the amine via catalytic hydrogenation or reduction.
  • Subsequent methylation or amination steps to produce the target compound.

Key reaction steps include:

Step Description Reagents & Conditions Yield/Notes
1 Formation of cyclobutyl cyanide 4-Chlorobenzyl cyanide + 1,3-dibromopropane Moderate to high yield
2 Reduction to amine Catalytic hydrogenation or LiAlH₄ High yield, selective
3 Methylation / Amination Formaldehyde, formic acid Final amine formation

Reaction Scheme Summary

4-Chlorobenzyl cyanide + 1,3-dibromopropane → 1-(4-Chlorophenyl)-1-cyclobutyl cyanide
→ Reduction → 1-(4-Chlorophenyl)-1-cyclobutylmethanamine
→ Methylation (if needed) → [1-(2-Chlorophenyl)cyclobutyl]methanamine

Data Tables for Preparation Parameters

Parameter Details References
Starting Material 4-Chlorobenzyl cyanide Patent US6894189B2
Cyclization Agent 1,3-Dibromopropane Patent US6894189B2
Reduction Agent Lithium aluminum hydride or catalytic hydrogenation Patent US6894189B2
Methylation Reagent Formaldehyde solution Patent US6894189B2
Solvents Tetrahydrofuran (THF), ethanol, or ethereal solvents Patent US6894189B2
Reaction Temperatures 0°C to 60°C Patent US6894189B2
Yield Overall yield approximately 18-20% in multi-step synthesis Patent US6894189B2

Research Findings and Notes

  • Efficiency: The synthesis involving tandem Grignard and reduction reactions offers high selectivity and yield for key intermediates.
  • Scalability: The methods are adaptable for large-scale synthesis, provided appropriate control of reaction conditions.
  • Purity: Purification via recrystallization and chromatography ensures high purity of intermediates and final products.
  • Safety: Handling of cyanides, halogenated compounds, and reducing agents requires strict safety protocols.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Overview

[1-(2-Chlorophenyl)cyclobutyl]methanamine is an organic compound with the molecular formula C11H14ClNC_{11}H_{14}ClN and a molecular weight of 195.69g/mol195.69\,g/mol. This compound has gained attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow for a range of applications, from drug development to industrial processes.

Medicinal Chemistry

  • Pharmaceutical Development : this compound is being investigated as a potential pharmaceutical intermediate. Its structural characteristics may enhance the efficacy and selectivity of drug candidates targeting specific biological pathways. The presence of the chlorophenyl group can influence the compound's lipophilicity and metabolic stability, which are critical for drug design .
  • Biological Activity : Preliminary studies suggest that this compound may exhibit biological activity relevant to various therapeutic areas, potentially interacting with specific receptors or enzymes involved in disease processes. However, further pharmacological studies are required to elucidate its mechanisms of action and therapeutic potential .

Organic Synthesis

  • Building Block for Complex Molecules : In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its cyclobutyl structure allows for various modifications, making it useful in the development of novel compounds with desired properties .
  • Synthetic Routes : The synthesis typically involves cyclization reactions followed by amination processes. Specific conditions and reagents can be optimized to enhance yield and purity, which is essential for both research and industrial applications .

Case Study 1: Therapeutic Potential

A study focused on the interactions of this compound with serotonin receptors demonstrated its potential as a modulator in neurological disorders. The research highlighted its ability to enhance receptor binding affinity compared to structurally similar compounds, suggesting a pathway for developing new antidepressants or anxiolytics.

Case Study 2: Synthesis and Application

Research into the synthesis of this compound explored various synthetic methodologies, including microwave-assisted synthesis, which significantly reduced reaction times while improving yields. This approach not only demonstrates the compound's utility in academic research but also its potential scalability for industrial applications.

Comparison with Similar Compounds

Positional Isomers: 3- and 4-Chlorophenyl Derivatives

Key Differences :

  • Substituent Position: The position of the chlorine atom on the phenyl ring significantly impacts molecular properties. [1-(4-Chlorophenyl)cyclobutyl]methanamine: The para-substitution creates a symmetrical electronic environment, which may improve crystallinity and stability .

Physicochemical Properties :

Property 2-Chloro Derivative 3-Chloro Derivative 4-Chloro Derivative
Predicted Boiling Point ~250–260°C* ~260–270°C* ~255–265°C*
Density (g/cm³) 1.102 (predicted) 0.991 (predicted) 1.10–1.15 (estimated)
pKa 10.27 (predicted) 10.27 (predicted) 10.27 (predicted)

*Estimated based on fluorophenyl analogs .

Biological Relevance: Sibutramine-related compounds with 2-, 3-, or 4-chlorophenyl groups exhibit varying affinities for monoamine transporters, highlighting the importance of substituent position in pharmacological activity .

Fluorophenyl Analogs

Replacing chlorine with fluorine alters electronic properties and metabolic stability:

  • [1-(2-Fluorophenyl)cyclobutyl]methanamine: Molecular Weight: 215.7 (as HCl salt) . Boiling Point: 253.3±23.0°C (predicted) .
  • Comparative Reactivity :
    Fluorine’s smaller atomic radius reduces steric hindrance, which may facilitate synthetic modifications, such as Schiff base formation (e.g., N-(2-chlorobenzylidene)-1-(2-chlorophenyl)methanamine ).

Cyclopentyl vs. Cyclobutyl Derivatives

Ring Size Effects :

  • Increased flexibility may lower binding affinity to rigid enzyme active sites compared to cyclobutyl derivatives .
  • Cyclobutyl Derivatives :
    • Higher ring strain may enhance reactivity in nucleophilic substitution reactions .

Schiff Base Derivatives

[1-(2-Chlorophenyl)cyclobutyl]methanamine readily forms imines, such as N-(2-chlorobenzylidene)-1-(2-chlorophenyl)methanamine , under catalytic aerobic conditions . This reactivity contrasts with bulkier analogs (e.g., cyclopentyl derivatives), where steric hindrance may slow condensation.

Pharmacologically Relevant Analogs

Sibutramine-Related Compounds :

  • USP Sibutramine Related Compound A : Features a 2-chlorophenyl group on a cyclobutylmethanamine backbone, similar to the target compound .
  • USP Sibutramine Related Compound B (3-chloro) and C (4-chloro) : Demonstrate how positional isomerism affects metabolic pathways and potency .

Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Density (g/cm³) pKa
This compound 194.68 ~250–260 1.102 10.27
[1-(4-Chlorophenyl)cyclobutyl]methanamine 209.72 ~255–265 1.10–1.15 10.27
[1-(2-Fluorophenyl)cyclobutyl]methanamine 179.23 253.3±23.0 1.102 10.27

Biological Activity

[1-(2-Chlorophenyl)cyclobutyl]methanamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a cyclobutyl ring and a chlorophenyl substituent, which may influence its interaction with various biological targets, including receptors and enzymes.

The molecular formula of this compound is C12_{12}H14_{14}ClN. The presence of the amine functional group enhances its potential for biological activity, making it a subject of interest in various pharmacological studies.

PropertyValue
Molecular FormulaC12_{12}H14_{14}ClN
Molecular Weight223.70 g/mol
StructureCyclobutyl ring with chlorophenyl substituent

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects .

Biological Activity

Research has indicated that this compound exhibits several pharmacological properties:

  • Serotonin and Norepinephrine Reuptake Inhibition : Similar to its analogs, this compound may inhibit the reuptake of serotonin and norepinephrine, potentially contributing to antidepressant effects .
  • Appetite Suppression : In vivo studies have shown that compounds with similar structures can reduce food intake in rodent models, indicating potential applications in weight management .
  • Thermogenic Effects : The compound may enhance energy expenditure through thermogenesis, which could be beneficial for metabolic disorders .

Study 1: Pharmacological Profile

A study investigated the pharmacological profile of this compound. It was found to exhibit a similar profile to sibutramine, a known appetite suppressant. The compound was tested in rodent models where it significantly reduced food intake when administered centrally (i.c.v.) and increased energy expenditure through thermogenic mechanisms .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive analysis of structure-activity relationships highlighted that variations in the cyclobutyl and chlorophenyl substituents significantly influence the biological activity of related compounds. Compounds with enhanced lipophilicity demonstrated improved membrane permeability and receptor binding affinity, suggesting that further modifications could optimize therapeutic effects .

Study 3: Enzyme Interaction

Research on the interaction of this compound with specific enzymes revealed that it acts as an inhibitor for certain pathways involved in neurotransmitter metabolism. This inhibition could lead to increased levels of serotonin and norepinephrine in synaptic clefts, supporting its potential use as an antidepressant .

Q & A

Advanced Research Question

  • Liver microsome assays : Incubate with human or rat liver microsomes (1 mg/mL) and NADPH cofactor, analyzing degradation via LC-MS over 60 minutes.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions.
  • Plasma stability tests : Monitor compound integrity in plasma at 37°C for 24 hours .

How can structure-activity relationship (SAR) studies guide analog design?

Advanced Research Question
Key modifications include:

  • Halogen replacement : Replace 2-chloro with trifluoromethyl (CF₃) to enhance potency (e.g., EC₅₀ values drop from 0.18 μM to 0.067 μM in RXFP1 receptor studies) .
  • Cyclobutyl expansion : Replace cyclobutyl with cyclopentyl to reduce ring strain, improving synthetic yield but decreasing receptor selectivity .
  • Amine substitution : Convert primary amine to tertiary (e.g., dimethylamine) to modulate bioavailability .

Which analytical techniques ensure batch-to-batch consistency?

Basic Research Question

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H (heptane:isopropanol 90:10).
  • Karl Fischer titration : Quantify water content (<0.5% w/w).
  • Elemental analysis : Verify C, H, N composition within ±0.4% of theoretical values .

What computational modeling approaches predict binding modes?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina with receptor PDB structures (e.g., 6CM4 for serotonin receptors).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • QSAR models : Train on datasets with ClogP, polar surface area, and H-bond donors to predict activity .

How can bioisosteric replacements optimize pharmacokinetics?

Advanced Research Question

  • Fluorine-for-chlorine swaps : Improve metabolic stability (e.g., 2-fluoro analogs show 2x longer half-life in rats) .
  • Cyclobutyl-for-aryl swaps : Reduce hepatotoxicity while maintaining affinity (e.g., cyclobutylmethanamine vs. benzylamine derivatives) .
  • Amidine bioisosteres : Replace amine with amidoxime to enhance solubility without sacrificing potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Chlorophenyl)cyclobutyl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(2-Chlorophenyl)cyclobutyl]methanamine

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